

Methoxyisoflavone: A Critical Examination of its Ergogenic Claims in Athletes

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Compound of Interest		
Compound Name:	5-Methyl-7-methoxyisoflavone	
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An objective comparison guide for researchers, scientists, and drug development professionals validating the lack of ergogenic effect of **5-methyl-7-methoxyisoflavone** in athletic performance.

Executive Summary

Methoxyisoflavone (**5-methyl-7-methoxyisoflavone**) has been marketed to athletes as a potent anabolic agent capable of increasing muscle mass and strength without the androgenic side effects of steroids. However, a thorough review of the scientific literature, including a key placebo-controlled human trial, fails to substantiate these claims. This guide provides a detailed analysis of the available evidence, comparing the purported effects of methoxyisoflavone with a placebo and other established ergogenic aids. Experimental data are presented to objectively validate the lack of a significant ergogenic effect of methoxyisoflavone supplementation in resistance-trained individuals.

Comparison of Methoxyisoflavone vs. Placebo in Resistance-Trained Males

The most robust clinical trial to date on the ergogenic effects of methoxyisoflavone was conducted by Wilborn et al. (2006). This study provides the primary basis for the quantitative comparison presented below. The results clearly indicate that methoxyisoflavone supplementation, at the commonly recommended dosage, offers no significant advantage over a placebo in enhancing training adaptations in resistance-trained males.[1][2]



Table 1: Effects of Methoxyisoflavone vs. Placebo on

Body Composition and Performance

Parameter	Methoxyisoflavone Group (800 mg/day)	Placebo Group	Outcome
Fat-Free Mass (FFM)	No significant change	No significant change	No significant difference between groups
Percent Body Fat	No significant change	No significant change	No significant difference between groups
1-RM Bench Press	No significant change	No significant change	No significant difference between groups
1-RM Leg Press	No significant change	No significant change	No significant difference between groups
Sprint Peak Power	No significant change	No significant change	No significant difference between groups

Data summarized from Wilborn et al. (2006). "No significant change" indicates that the changes observed within the group over the 8-week study period were not statistically significant, and there were no statistically significant differences in the changes between the methoxyisoflavone and placebo groups.

Table 2: Effects of Methoxyisoflavone vs. Placebo on Anabolic and Catabolic Hormones



Hormone	Methoxyisoflavone Group (800 mg/day)	Placebo Group	Outcome
Active Testosterone	No significant change	No significant change	No significant difference between groups
Free Testosterone	No significant change	No significant change	No significant difference between groups
Cortisol	No significant change	No significant change	No significant difference between groups
Testosterone to Cortisol Ratio	No significant change	No significant change	No significant difference between groups

Data summarized from Wilborn et al. (2006). The study found no significant differences in anabolic or catabolic hormone status between the group supplementing with methoxyisoflavone and the placebo group.[1]

Experimental Protocols Wilborn et al. (2006) Study Protocol

- Objective: To determine if methoxyisoflavone, ecdysterone, or sulfo-polysaccharide supplementation affects training adaptations and markers of muscle anabolism/catabolism in resistance-trained males.[1]
- Study Design: A randomized, double-blind, placebo-controlled trial.[1]
- Participants: Forty-five resistance-trained males.[2]
- Supplementation Protocol: Participants were randomly assigned to one of four groups:
 - Placebo (P)

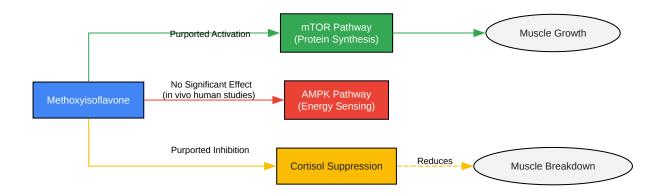


- 800 mg/day of methoxyisoflavone (M)
- 200 mg/day of 20-hydroxyecdysone (E)
- 1,000 mg/day of sulfo-polysaccharide (CSP3) Supplementation was ingested daily for eight weeks.[2]
- Training Protocol: All participants followed a structured 4-day per week resistance training program for the duration of the 8-week study.
- Measurements: Data on body composition (fat-free mass, percent body fat), muscular strength (1-repetition max for bench press and leg press), anaerobic capacity (sprint peak power), and markers of anabolic/catabolic status (active and free testosterone, cortisol) were collected at baseline, 4 weeks, and 8 weeks.[2]
- Analysis: Data were analyzed using repeated measures ANOVA to determine any significant differences between the groups over time.[2]

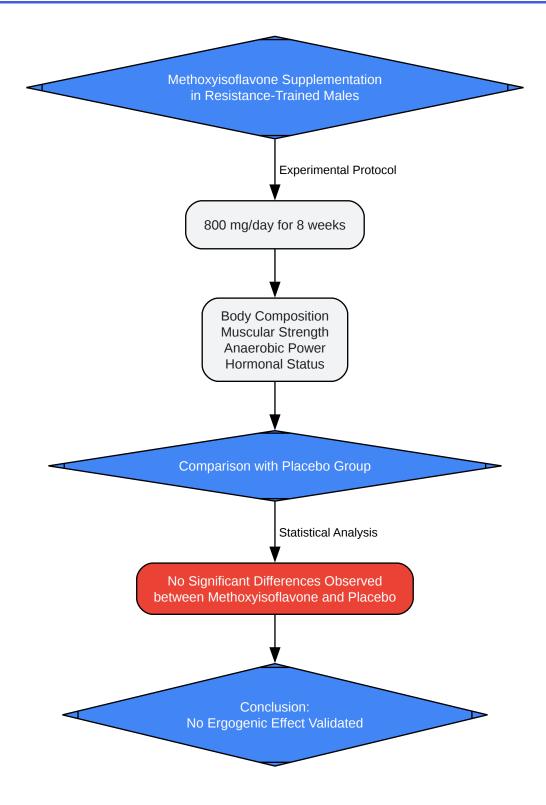
Purported vs. Actual Signaling Pathways

Methoxyisoflavone is often marketed with claims that it directly stimulates anabolic pathways and suppresses catabolic processes. However, there is a significant lack of direct evidence from human studies to support these assertions. The diagrams below illustrate the hypothetical pathways often alluded to in marketing materials, followed by the actual findings from clinical research.









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References

- 1. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of methoxyisoflavone, ecdysterone, and sulfo-polysaccharide supplementation on training adaptations in resistance-trained males PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methoxyisoflavone: A Critical Examination of its Ergogenic Claims in Athletes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191856#validating-the-lack-of-ergogenic-effect-of-methoxyisoflavone-in-athletes]

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